N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide
Description
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a trifluoromethyl-substituted hydroxybenzamide moiety
Properties
IUPAC Name |
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-10-6-9(11(17)13(23)12(10)18)14(24)20-15-19-7-22(21-15)8-4-2-1-3-5-8/h6-8,23H,1-5H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXWZKFDVEYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=N2)NC(=O)C3=CC(=C(C(=C3F)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides or cyclohexyl alcohols in the presence of suitable catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Hydroxybenzamide Moiety: The hydroxybenzamide moiety is synthesized by reacting the appropriate hydroxybenzoic acid derivatives with amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted benzamides or triazoles.
Scientific Research Applications
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: It is studied for its potential use in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as cytochrome P450, which are involved in various metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide
- N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,2-dimethyl-3,4-dihydrochromene-4-carboxamide
- N-(1-cyclohexyl-1,2,4-triazol-3-yl)-1-benzothiophene-3-sulfonamide
Uniqueness
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,4,5-trifluoro-3-hydroxybenzamide is unique due to its combination of a triazole ring, a cyclohexyl group, and a trifluoromethyl-substituted hydroxybenzamide moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
